molecular formula C14H10BrClFNO2 B11960353 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide CAS No. 853317-22-3

5-bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide

Cat. No.: B11960353
CAS No.: 853317-22-3
M. Wt: 358.59 g/mol
InChI Key: JYVCHFLBSGJISL-UHFFFAOYSA-N
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Description

5-bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, methoxy, and fluorine substituents on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: The initial step involves the nitration of a suitable benzene derivative to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The amine group is acylated with a suitable acyl chloride to form the benzamide structure.

    Halogenation: Bromine and fluorine atoms are introduced through halogenation reactions using reagents like bromine and fluorine gas or their derivatives.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide: shares structural similarities with other halogenated benzamides, such as:

Uniqueness

The unique combination of bromine, chlorine, methoxy, and fluorine substituents in this compound imparts distinct chemical and biological properties

Properties

CAS No.

853317-22-3

Molecular Formula

C14H10BrClFNO2

Molecular Weight

358.59 g/mol

IUPAC Name

5-bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide

InChI

InChI=1S/C14H10BrClFNO2/c1-20-13-5-3-9(7-11(13)16)18-14(19)10-6-8(15)2-4-12(10)17/h2-7H,1H3,(H,18,19)

InChI Key

JYVCHFLBSGJISL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)F)Cl

Origin of Product

United States

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